

1H-inden-1-one chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-inden-1-one**

Cat. No.: **B1589033**

[Get Quote](#)

An In-depth Technical Guide to **1H-Inden-1-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Inden-1-one, a polycyclic aromatic ketone, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties make it an important intermediate in the synthesis of a wide range of biologically active compounds and functional materials. This document provides a comprehensive technical overview of **1H-inden-1-one**, detailing its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and applications in research and drug development. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate understanding and implementation by professionals in the field.

Chemical Identity and Structure

1H-Inden-1-one (CAS No. 480-90-0) is a bicyclic aromatic compound featuring a benzene ring fused to a cyclopentenone ring.^[1] The presence of an α,β -unsaturated ketone system within a rigid, planar structure defines its chemical reactivity and makes it a versatile building block.

- IUPAC Name: inden-1-one^[2]
- Other Names: Indenone^[1]

- Molecular Formula: C₉H₆O[2]
- Canonical SMILES: C1=CC=C2C(=C1)C=CC2=O[1]
- InChI Key: SNWQUNCNRDLUDEX-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical properties of **1H-inden-1-one** are summarized in the table below. Data is compiled from various sources and may include both experimental and computed values.

Property	Value	Reference(s)
Molecular Weight	130.14 g/mol	[2][3]
Appearance	Data not available; likely a solid or oil	
Boiling Point	254.1 °C at 760 mmHg (Predicted)	[3]
Melting Point	0 °C (Predicted)	[3]
Density	1.201 g/cm ³ (Predicted)	[3]
Refractive Index	1.622 (Predicted)	[3]
Flash Point	105.3 °C (Predicted)	[3]
XLogP3	1.9	[2]
Hazards	Causes skin and serious eye irritation; may cause respiratory irritation.	[1][2]

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural confirmation of **1H-inden-1-one**. The following table summarizes key expected spectroscopic features.

Technique	Expected Features
¹ H NMR	Aromatic Protons (4H): Multiplets in the range of δ 7.2-7.8 ppm. Vinyl Protons (2H): Doublets in the range of δ 6.0-7.5 ppm, characteristic of an α,β -unsaturated system. The exact shifts and coupling constants depend on the substitution pattern.
¹³ C NMR	Carbonyl Carbon (C=O): Signal expected $> \delta$ 190 ppm. Aromatic/Vinyl Carbons: Multiple signals in the range of δ 120-150 ppm.
IR Spectroscopy	C=O Stretch (Ketone): Strong absorption band around 1700-1720 cm^{-1} , characteristic of a conjugated five-membered ring ketone. C=C Stretch: Absorption bands around 1600-1640 cm^{-1} . C-H Aromatic Stretch: Bands typically above 3000 cm^{-1} .
Mass Spectrometry (MS)	Molecular Ion (M^+): A prominent peak at $m/z = 130.04$. Fragmentation: Expected loss of CO ($m/z = 28$), leading to a fragment at $m/z = 102$.

Synthesis and Reactivity

1H-inden-1-one is most commonly synthesized from its saturated analog, 1-indanone. A typical laboratory-scale synthesis involves a two-step process: α -bromination of 1-indanone followed by dehydrobromination using a base to introduce the double bond. The α,β -unsaturated ketone moiety makes **1H-inden-1-one** reactive towards nucleophilic addition (Michael addition) and cycloaddition reactions, providing access to a diverse range of fused and spirocyclic frameworks.^[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **1H-inden-1-one**.

Synthesis of 1H-inden-1-one from 1-Indanone

This protocol describes a two-step synthesis involving bromination and subsequent elimination.

Step 1: α -Bromination of 1-Indanone

- **Reaction Setup:** To a solution of 1-indanone (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 eq).
- **Initiation:** Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- **Reaction Conditions:** Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Workup:** Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-indanone, which may be used in the next step without further purification.

Step 2: Dehydrobromination to form **1H-Inden-1-one**

- **Reaction Setup:** Dissolve the crude 2-bromo-1-indanone from the previous step in a suitable solvent like diethyl ether or tetrahydrofuran (THF).
- **Base Addition:** Cool the solution in an ice bath and add a non-nucleophilic base, such as triethylamine (TEA) (1.5 eq) or 1,8-Diazabicycloundec-7-ene (DBU), dropwise.
- **Reaction Conditions:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC.
- **Workup:** Filter the reaction mixture to remove the triethylammonium bromide salt. Wash the filtrate with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure **1H-inden-1-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

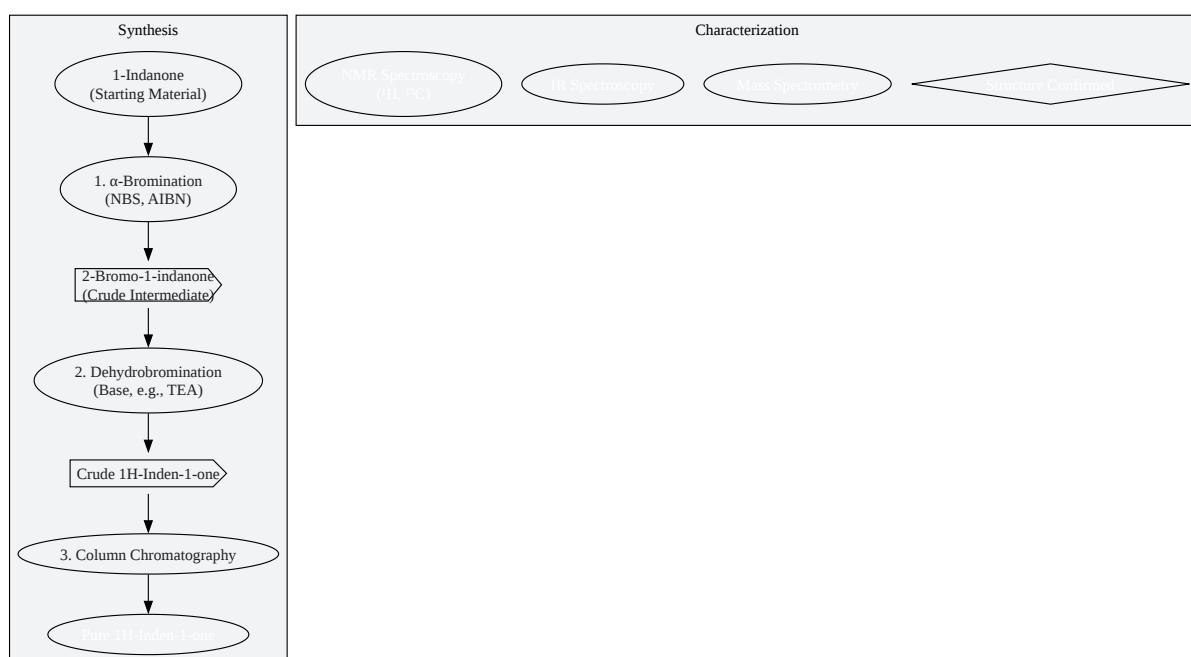
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

- Sample Preparation: Accurately weigh 5-10 mg of the purified **1H-inden-1-one** sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: No extensive sample preparation is required for ATR-IR. Place a small amount of the solid or liquid **1H-inden-1-one** sample directly onto the ATR crystal.


- **Background Scan:** Before running the sample, acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
- **Data Acquisition:** Lower the ATR anvil to press the sample firmly against the crystal. Initiate the scan. The instrument will pass an infrared beam through the crystal, and the sample will absorb characteristic frequencies. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** Analyze the resulting spectrum for characteristic absorption bands, paying close attention to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies to confirm the presence of the α,β -unsaturated ketone functionality.

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS).

- **Sample Preparation:** Prepare a dilute solution of the **1H-inden-1-one** sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrument Setup:** Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate. Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV) and the mass range to be scanned.
- **Data Acquisition:** Inject a small volume (e.g., 1 μ L) of the sample solution into the GC. The compound will be vaporized, separated from the solvent and any impurities on the GC column, and then enter the mass spectrometer.
- **Data Analysis:** Analyze the resulting mass spectrum. Identify the molecular ion peak (M^+) to confirm the molecular weight of the compound. Examine the fragmentation pattern for characteristic losses (e.g., loss of CO) that support the proposed structure.

Visualizations: Workflows and Concepts

[Click to download full resolution via product page](#)

Applications in Research and Drug Development

The indanone framework is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. While **1H-inden-1-one** itself is primarily a synthetic intermediate, its derivatives are widely investigated for various therapeutic applications.

- **Anticancer Agents:** Many indanone derivatives have been synthesized and evaluated as potent anticancer agents. They can act through various mechanisms, including the inhibition of tubulin polymerization, which disrupts cell division in cancer cells.
- **Neurodegenerative Diseases:** The indanone scaffold is famously present in Donepezil, a leading drug for the treatment of Alzheimer's disease that functions as an acetylcholinesterase inhibitor.^[5] Research continues to explore other indanone derivatives for their potential in treating neurodegenerative conditions.
- **Antimicrobial and Antiviral Activity:** Certain derivatives have demonstrated significant activity against various bacteria, fungi, and viruses, including HIV.^{[3][5]}
- **Materials Science:** The rigid, planar structure of the indenone system makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and semiconductors.

The ability to readily functionalize both the aromatic and cyclopentenone rings allows for extensive Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.

Hazard and Safety Information

1H-Inden-1-one is classified as an irritant.

- **GHS Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^{[1][2]}
- **Precautionary Measures:** Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indenone - Wikipedia [en.wikipedia.org]
- 2. 1H-inden-1-one | C9H6O | CID 11815384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- To cite this document: BenchChem. [1H-inden-1-one chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589033#1h-inden-1-one-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com